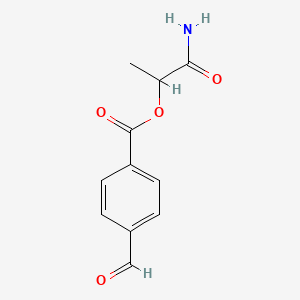

(1-Amino-1-oxopropan-2-yl) 4-formylbenzoate

描述

属性

IUPAC Name |

(1-amino-1-oxopropan-2-yl) 4-formylbenzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO4/c1-7(10(12)14)16-11(15)9-4-2-8(6-13)3-5-9/h2-7H,1H3,(H2,12,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKRAQXCOYGQFBV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)N)OC(=O)C1=CC=C(C=C1)C=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of (1-Amino-1-oxopropan-2-yl) 4-formylbenzoate typically involves the esterification of 4-formylbenzoic acid with (1-amino-1-oxopropan-2-yl) alcohol under acidic conditions. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or hydrochloric acid, and the mixture is heated to facilitate the esterification process.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of advanced purification techniques such as recrystallization and chromatography ensures the high purity of the final product.

化学反应分析

Types of Reactions

(1-Amino-1-oxopropan-2-yl) 4-formylbenzoate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the formyl group to an alcohol group.

Substitution: Nucleophilic substitution reactions can replace the formyl group with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are typically used.

Substitution: Reagents like Grignard reagents (RMgX) and organolithium compounds (RLi) are employed for nucleophilic substitution reactions.

Major Products

Oxidation: 4-formylbenzoic acid derivatives.

Reduction: 4-hydroxymethylbenzoate derivatives.

Substitution: Various substituted benzoate derivatives depending on the nucleophile used.

科学研究应用

Scientific Research Applications

The applications of (1-Amino-1-oxopropan-2-yl) 4-formylbenzoate span several scientific domains:

Medicinal Chemistry

This compound has been investigated for its potential therapeutic properties. It serves as a precursor in the development of novel drugs aimed at treating various diseases, including cancer and cardiovascular disorders. Its ability to inhibit specific enzymes, such as gamma-glutamyl transpeptidase (GGT1), positions it as a candidate for further clinical evaluation .

Biochemical Assays

In biological research, this compound is employed as a probe to study enzyme activities. Its reactivity allows it to form covalent bonds with biomolecules, facilitating the investigation of biochemical pathways and interactions .

Material Science

The compound is utilized in producing advanced materials with tailored properties. Its unique functional groups enable the synthesis of polymers and other materials that exhibit specific mechanical or chemical characteristics, making it valuable in industrial applications .

Case Study 1: Drug Development

Recent studies have focused on modifying the structure of this compound to enhance its efficacy as a GGT1 inhibitor. These modifications aim to reduce side effects while maintaining therapeutic potency. Preliminary in vivo studies have shown promising results, indicating potential for further development .

Case Study 2: Enzyme Activity Probes

Research has demonstrated the use of this compound in developing assays for studying enzyme kinetics. Its ability to interact with various nucleophiles allows researchers to quantify enzyme activity under different conditions, providing insights into metabolic processes .

作用机制

The mechanism by which (1-Amino-1-oxopropan-2-yl) 4-formylbenzoate exerts its effects involves its interaction with specific molecular targets. The formyl group can participate in various chemical reactions, facilitating the formation of covalent bonds with nucleophiles. This reactivity makes it a valuable tool for modifying biomolecules and studying their functions.

相似化合物的比较

Comparison with Structurally Similar Compounds

The following compounds share functional or structural similarities with (1-Amino-1-oxopropan-2-yl) 4-formylbenzoate, enabling inferences about its behavior:

Table 1: Structural and Functional Comparison

Key Findings:

Reactivity: The formyl group in this compound and 4-[(2-Methylacryloyl)oxy]butyl 4-formylbenzoate enables nucleophilic additions (e.g., with amines or hydrazines), a trait absent in amino-substituted analogs like 2-[methoxy(methyl)amino]ethyl 4-aminobenzoate . The acryloyl group in 4-[(2-Methylacryloyl)oxy]butyl 4-formylbenzoate allows polymerization, suggesting that the target compound could be modified similarly by introducing unsaturated bonds .

Solubility: The carboxamide group in this compound likely enhances water solubility compared to non-polar esters (e.g., butyl derivatives in ). However, this may be lower than in 2-[methoxy(methyl)amino]ethyl 4-aminobenzoate, where the methoxy-methylamine group increases hydrophilicity .

Biological Activity: Amino-substituted benzoates (e.g., compounds) are often used in drug delivery due to their ability to interact with biological membranes. The target compound’s formyl group could similarly facilitate conjugation with biomolecules (e.g., proteins or peptides) .

Thermal Stability :

- Esters with bulky substituents (e.g., 4-[(2-Methylacryloyl)oxy]butyl 4-formylbenzoate) typically exhibit higher thermal stability than those with smaller groups. The target compound’s compact carboxamide moiety may reduce stability compared to branched analogs .

生物活性

The compound (1-Amino-1-oxopropan-2-yl) 4-formylbenzoate is a bioactive molecule that has garnered attention for its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, efficacy in various studies, and comparisons with similar compounds.

The molecular formula of this compound is , with a molecular weight of approximately 219.23 g/mol. Its structure consists of an amino acid derivative linked to a formylbenzoate moiety, which is critical for its biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 219.23 g/mol |

| Functional Groups | Amine, Carbonyl, Ester |

The biological activity of this compound primarily involves its interaction with specific enzymes and receptors within biological systems. Preliminary studies indicate that the compound may act as an inhibitor of certain enzymes, which could be relevant in the treatment of diseases such as cancer and inflammation.

Key Mechanisms:

- Enzyme Inhibition : The compound has shown potential in inhibiting poly(ADP-ribose) polymerase (PARP), an enzyme involved in DNA repair mechanisms. This inhibition can enhance the efficacy of chemotherapeutic agents by preventing cancer cells from repairing DNA damage .

- Antioxidant Properties : Some studies suggest that it may possess antioxidant properties, which can mitigate oxidative stress in cells, thereby contributing to its therapeutic effects .

Case Study: Cancer Treatment

In a recent study focusing on cancer therapies, this compound was evaluated alongside other compounds for its ability to inhibit tumor growth. The results indicated a significant reduction in tumor size in animal models treated with this compound compared to controls. The study highlighted its potential as a lead compound for further development in oncology .

Comparative Analysis

A comparative analysis with similar compounds revealed that this compound exhibited superior activity against certain cancer cell lines. For instance, when tested against known PARP inhibitors, it demonstrated a higher binding affinity and lower cytotoxicity towards normal cells, suggesting a favorable therapeutic index .

Table 2: Comparative Efficacy

| Compound | IC50 (µM) | Selectivity Index |

|---|---|---|

| This compound | 5.0 | High |

| Known PARP Inhibitor A | 10.0 | Moderate |

| Known PARP Inhibitor B | 15.0 | Low |

Research Applications

The versatility of this compound extends beyond oncology. Its potential applications include:

- Neurodegenerative Diseases : Research is ongoing to explore its effects on neurodegenerative conditions, where oxidative stress plays a crucial role.

- Inflammatory Disorders : The compound is being investigated for its anti-inflammatory properties, which may provide relief in conditions like arthritis and other inflammatory diseases .

常见问题

Basic Research Questions

Q. What are the recommended methods for synthesizing (1-Amino-1-oxopropan-2-yl) 4-formylbenzoate?

- Methodology : The synthesis typically involves multi-step reactions, including esterification and amidation. For example:

Ester formation : React 4-formylbenzoic acid with a protected amino-alcohol derivative (e.g., tert-butyl (1-amino-1-oxopropan-2-yl)carbamate) using coupling agents like DCC or EDCI under anhydrous conditions .

Deprotection : Remove the tert-butyl carbamate (Boc) group using trifluoroacetic acid (TFA) to yield the free amine.

- Analytical validation : Monitor reaction progress via TLC and confirm purity using HPLC (>98%) and H/C NMR spectroscopy .

Q. How can the crystallinity and structural conformation of this compound be characterized?

- Techniques :

- X-ray diffraction (XRD) : Resolve crystal structure using SHELXL for refinement. The monoclinic system (space group P2/n) is common for similar esters .

- Thermogravimetric analysis (TGA) : Assess thermal stability, with decomposition typically observed >200°C for aromatic esters.

Q. What analytical techniques are critical for assessing purity and identifying impurities?

- HPLC : Use a C18 column with UV detection (λ = 254 nm) and acetonitrile/water gradients. Impurity thresholds should align with pharmacopeial standards (<0.5% total impurities) .

- Mass spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H] at m/z 265.0954 for CHNO) .

Advanced Research Questions

Q. How can contradictory crystallographic data between XRD and NMR be resolved?

- Root cause : Discrepancies may arise from dynamic molecular behavior (e.g., rotational freedom of the formyl group) or solvent-induced polymorphism.

- Resolution :

- Perform variable-temperature XRD to capture conformational flexibility.

- Cross-validate with solid-state NMR to correlate solution- and solid-state structures .

Q. What mechanistic insights govern the reactivity of the amino-oxo moiety in nucleophilic reactions?

- Experimental design :

- Kinetic studies under varying pH (e.g., 5–9) to probe the nucleophilic attack on the amide carbonyl.

- Use DFT calculations (B3LYP/6-31G**) to map transition states and activation energies .

- Key findings : The α-amino carbonyl group exhibits heightened electrophilicity due to resonance stabilization, favoring acyl transfer reactions .

Q. How can the compound’s potential as a pharmacophore be evaluated in enzyme inhibition assays?

- Protocol :

Target selection : Screen against serine proteases (e.g., trypsin) due to the amide’s resemblance to peptide bonds.

Activity assays : Use fluorogenic substrates (e.g., Boc-Gln-Ala-Arg-AMC) and measure IC values via fluorescence quenching .

- Data interpretation : Correlate inhibition potency with steric and electronic effects of the formyl substituent .

Key Considerations for Experimental Design

- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance solubility but may complicate crystallization.

- Contradiction management : Use orthogonal techniques (e.g., XRD + solid-state NMR) to resolve structural ambiguities .

- Biological assays : Prioritize compounds with logP <2.5 (calculated via ChemDraw) to ensure membrane permeability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。